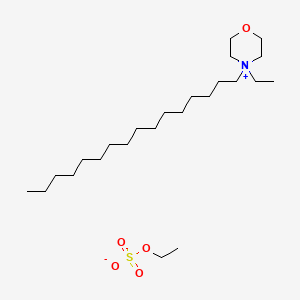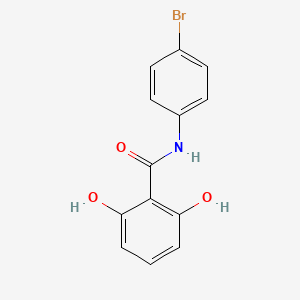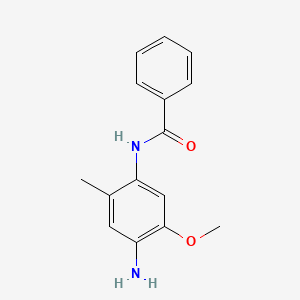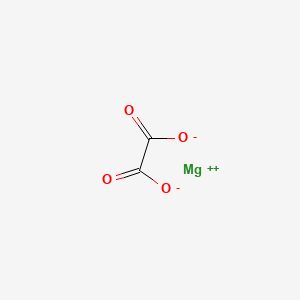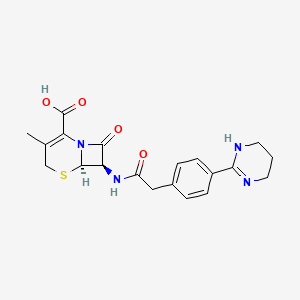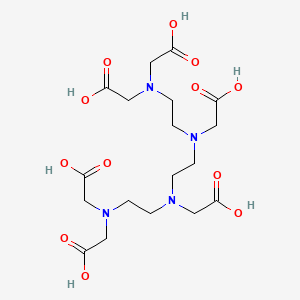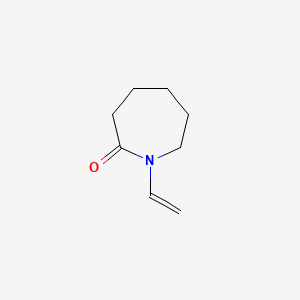
N-Vinylcaprolactam
概要
説明
N-Vinylcaprolactam (NVCL) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) between 25°C and 50°C . Due to its alleged biocompatibility, this polymer is becoming popular for biomedical and environmental applications .
Synthesis Analysis
N-Vinylcaprolactam-based polymers are synthesized through free-radical polymerization at a temperature higher than its melting point. The synthesis process involves the polymerization of vinylcaprolactam monomers to form the polymer chain. Optimization of the polymerization conditions, such as temperature and initiator concentration, is crucial for obtaining well-defined polymers .
Molecular Structure Analysis
The molecular structure of N-Vinylcaprolactam consists of a vinyl group attached to the caprolactam ring . The vinyl group provides reactivity for polymerization, while the caprolactam ring contributes to the thermoresponsive behavior. The LCST arises from the balance between hydrophilic and hydrophobic interactions within the polymer chain .
Chemical Reactions Analysis
- Functionalization : The vinyl group allows for post-polymerization functionalization, enabling the attachment of specific groups or functionalities .
Physical And Chemical Properties Analysis
科学的研究の応用
Biomedical Applications
N-Vinylcaprolactam (NVCL) has been widely used in the biomedical field due to its biocompatibility . It’s used in the preparation of thermoresponsive copolymers, micro- and nanogels for drug delivery and oncological therapies .
Hydrogels and Composites
NVCL-based hydrogels and composites have shown significant progress in the last ten years . These hydrogels consist of three-dimensionally crosslinked polymeric chains, are hydrophilic, and have the ability to absorb other molecules in their structure .
Drug Delivery Systems
The thermosensitive properties of NVCL make it an excellent candidate for drug delivery systems . The ability of these polymers to change their physical properties with temperature allows for controlled release of drugs .
Tissue Engineering
NVCL-based materials have great potential in tissue engineering . Their biocompatibility and ability to change properties with temperature make them suitable for creating scaffolds that can support cell growth and tissue regeneration .
Antimicrobials
NVCL-based materials can also be used as antimicrobials . The ability to incorporate other molecules into their structure allows for the inclusion of antimicrobial agents, providing a means to combat infections .
Diagnostic and Bioimaging
NVCL-based materials can be used in diagnostic and bioimaging applications . Their unique properties allow them to be used as contrast agents in medical imaging, helping to improve the accuracy of diagnoses .
Environmental Applications
Due to its alleged biocompatibility, NVCL is becoming popular for environmental applications . Its ability to absorb other molecules makes it useful for removing pollutants from water and soil .
Thermoresponsive Polymers
NVCL is a thermoresponsive polymer that exhibits lower critical solution temperature (LCST) between 25 and 50 °C . This unique feature enables its use in many industrial and medical applications .
作用機序
Target of Action
N-Vinylcaprolactam, also known as 1-vinylazepan-2-one, is primarily used in the synthesis of polymers . Its primary targets are the monomers or other reactants in the polymerization process .
Mode of Action
N-Vinylcaprolactam interacts with its targets through a process known as free radical polymerization . This process involves the formation of a reactive free radical that initiates the polymerization reaction . The polymerization of N-Vinylcaprolactam can be accelerated by a dual-sited phase-transfer catalyst and potassium persulfate as a conventional radical initiator .
Biochemical Pathways
The resulting polymers, such as poly(n-vinylcaprolactam), have been used in various biomedical applications, including drug delivery systems . In these applications, the polymers can interact with various biochemical pathways depending on the specific application .
Pharmacokinetics
The pharmacokinetics of N-Vinylcaprolactam and its polymers would depend on their specific use and formulation . For instance, when used in drug delivery systems, the absorption, distribution, metabolism, and excretion (ADME) properties of the polymers would be influenced by factors such as their size, chemical composition, and the specific drug being delivered .
Result of Action
The primary result of N-Vinylcaprolactam’s action is the formation of polymers . These polymers have various properties that make them useful in a range of applications. For example, poly(N-Vinylcaprolactam) is a thermoresponsive polymer that exhibits lower critical solution temperature (LCST) between 25 and 50 °C . This property makes it useful in applications such as drug delivery, where the polymer can respond to changes in body temperature .
Action Environment
The action of N-Vinylcaprolactam is influenced by various environmental factors. For instance, the rate of polymerization can be affected by factors such as temperature, the concentration of the monomer, initiator, and catalyst, and the presence of an ultrasound environment . Additionally, the properties and behavior of the resulting polymers can be influenced by factors such as pH, temperature, ionic strength, magnetic field, electric field, and light .
特性
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of NVCL?
A1: The molecular formula of NVCL is C8H13NO, and its molecular weight is 139.19 g/mol.
Q2: How is PNVCL typically synthesized?
A2: PNVCL is commonly synthesized via free radical polymerization of NVCL. This can be achieved through various methods, including solution polymerization, precipitation polymerization, and dispersion polymerization. [, , , ] Different initiators, like azobisisobutyronitrile (AIBN) or organic peroxides, are used depending on the desired polymer properties and application. [, ]
Q3: Can the polymerization of NVCL be controlled?
A3: Yes, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization) have been successfully employed to synthesize well-defined PNVCL with controlled molecular weight and architecture. [, , ]
Q4: What makes PNVCL unique compared to other polymers?
A4: PNVCL stands out due to its thermoresponsive nature. It exhibits a lower critical solution temperature (LCST) around 32-34 °C in aqueous solutions. [, ] This means PNVCL transitions from a soluble state to an insoluble state upon heating above its LCST, making it suitable for applications like temperature-responsive drug delivery.
Q5: How does the molecular weight of PNVCL affect its LCST?
A5: Studies have shown that the LCST of PNVCL generally decreases with increasing molecular weight. [, ] This inverse relationship allows for fine-tuning of the polymer’s thermoresponsive behavior for specific applications.
Q6: How does the presence of salts affect the LCST of PNVCL?
A6: The addition of salts to aqueous PNVCL solutions typically lowers the LCST. [, ] This effect is attributed to the influence of ions on the hydrogen bonding network between water and the polymer chains, promoting dehydration and aggregation at lower temperatures.
Q7: Can the LCST of PNVCL be modified?
A7: Yes, the LCST of PNVCL can be tailored by copolymerization with other monomers. For example, incorporating hydrophilic monomers like N-vinylpyrrolidone can increase the LCST, while hydrophobic monomers like vinyl acetate can decrease it. [, , ]
Q8: How does crosslinking affect the properties of PNVCL?
A8: Crosslinking PNVCL leads to the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water. [, , ] These hydrogels can be designed to be thermoresponsive, changing their swelling behavior in response to temperature variations. [, , ]
Q9: What are some potential applications of PNVCL?
A9: PNVCL's unique properties make it suitable for various applications, including:
- Drug delivery: Thermoresponsive PNVCL-based nanogels and microgels can encapsulate drugs and release them in a controlled manner upon reaching a specific temperature, such as the elevated temperature of tumor tissues. [, , ]
- Biomedical applications: PNVCL's biocompatibility makes it suitable for biomedical applications like wound dressings, tissue engineering scaffolds, and contact lenses. [, , ]
- Smart textiles: Grafting PNVCL onto fabrics like cotton can create temperature-responsive textiles that regulate water absorption and vapor transmission, contributing to enhanced comfort. []
Q10: Can PNVCL be used to create magnetically responsive materials?
A11: Yes, PNVCL has been successfully combined with magnetic nanoparticles, like magnetite, to create nanocomposites suitable for magnetic hyperthermia applications. [] These nanocomposites can generate heat upon exposure to an alternating magnetic field, potentially targeting cancer cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

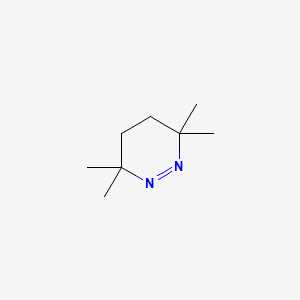
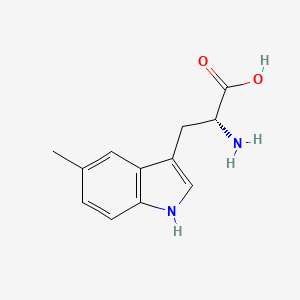
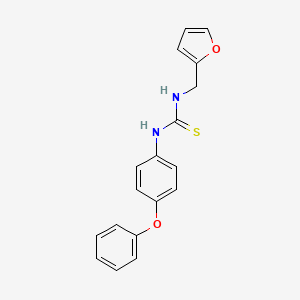
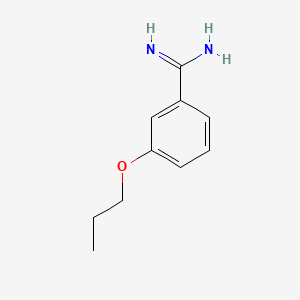
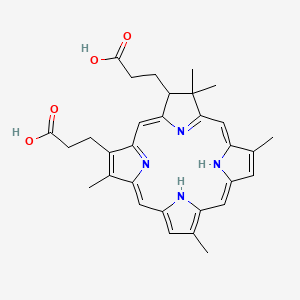
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)
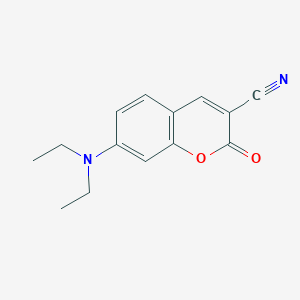
![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)
